molecular formula C7H8ClNO2 B6275894 7-chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one CAS No. 2763755-58-2

7-chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one

Cat. No.: B6275894
CAS No.: 2763755-58-2
M. Wt: 173.6
InChI Key:
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Description

7-Chloro-3-oxa-5-azatricyclo[5110,1,5]nonan-4-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as chlorinated ketones and aziridines can be used, with the reaction facilitated by catalysts like Lewis acids.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be further utilized in different chemical applications.

Scientific Research Applications

Chemistry: In organic synthesis, 7-chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one serves as a valuable intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of novel synthetic pathways and the development of new chemical entities.

Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the design of new pharmaceuticals. Its tricyclic framework is of interest for the development of drugs targeting specific biological pathways, including those involved in neurological and infectious diseases.

Industry: In the material science industry, derivatives of this compound are investigated for their potential use in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 7-chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one exerts its effects is largely dependent on its interaction with molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific application and the derivatives used.

Comparison with Similar Compounds

    3-Azatricyclo[5.2.0.0(2,5)]nonan-4-one: Another tricyclic compound with a similar framework but different substituents.

    7-Chloro-3-oxa-5-azatricyclo[5.2.1.0,1,5]decane: A structurally related compound with an additional carbon in the ring system.

Uniqueness: 7-Chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one is unique due to its specific tricyclic structure and the presence of both chlorine and oxygen atoms, which confer distinct chemical properties and reactivity patterns compared to its analogs.

Properties

CAS No.

2763755-58-2

Molecular Formula

C7H8ClNO2

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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